N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide
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Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide: is a complex organic compound characterized by the presence of hexafluoro groups, a morpholine ring, and a phenylpropanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Hexafluoro Intermediate: The initial step involves the preparation of a hexafluoro intermediate through the reaction of a suitable precursor with hexafluoropropane.
Morpholine Addition: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Amidation: The final step involves the amidation reaction with 3-phenylpropanoic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Amine derivatives.
Substitution: Compounds with substituted hexafluoro groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with enhanced properties.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hexafluoro groups and morpholine ring contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N-(1,1,1,3,3,3-hexafluoro-2-{[2-(piperidin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide
- N-(1,1,1,3,3,3-hexafluoro-2-{[2-(pyrrolidin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the ethylamino group (morpholine vs. piperidine vs. pyrrolidine).
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
- Uniqueness: The presence of the morpholine ring in N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)-3-phenylpropanamide imparts unique properties, such as enhanced solubility and specific binding interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H23F6N3O2 |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-morpholin-4-ylethylamino)propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H23F6N3O2/c19-17(20,21)16(18(22,23)24,25-8-9-27-10-12-29-13-11-27)26-15(28)7-6-14-4-2-1-3-5-14/h1-5,25H,6-13H2,(H,26,28) |
InChI Key |
MMONJNKCDYZNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(C(F)(F)F)(C(F)(F)F)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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